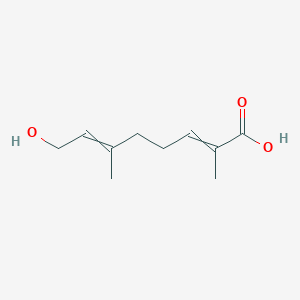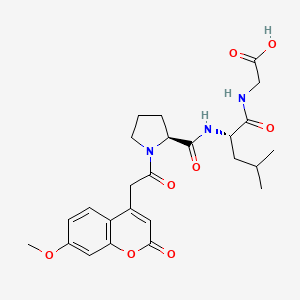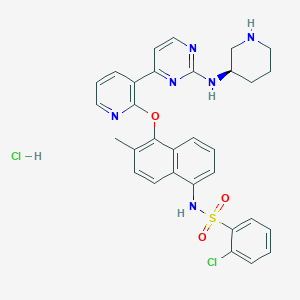
Cav|A2|A-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cav|A2|A-IN-1 is a compound that has garnered significant interest in the scientific community due to its unique properties and potential applications. This compound is particularly noted for its role in various biological and chemical processes, making it a subject of extensive research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cav|A2|A-IN-1 typically involves a series of well-defined chemical reactions. The exact synthetic route can vary, but it generally includes steps such as nucleophilic substitution, oxidation, and reduction reactions. The reaction conditions often require specific temperatures, pH levels, and the presence of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. These methods are designed to optimize the efficiency and cost-effectiveness of the production process. Key considerations include the availability of raw materials, energy consumption, and waste management.
Analyse Des Réactions Chimiques
Types of Reactions
Cav|A2|A-IN-1 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: In this reaction, one functional group in the molecule is replaced by another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions. For example, oxidation reactions may use potassium permanganate in an acidic medium, while reduction reactions might employ sodium borohydride in an alcoholic solvent. The choice of reagents and conditions depends on the desired outcome and the specific properties of the compound.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the conditions used. For instance, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound. Substitution reactions typically result in the formation of new compounds with different functional groups.
Applications De Recherche Scientifique
Cav|A2|A-IN-1 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in certain processes.
Biology: The compound is studied for its potential role in cellular processes and its effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development and disease treatment.
Industry: this compound is utilized in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of Cav|A2|A-IN-1 involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, altering their activity and affecting various cellular processes. Key pathways involved include signal transduction pathways and metabolic pathways, which play crucial roles in the compound’s effects on biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cav|A2|A-IN-1 can be compared with other similar compounds, such as:
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of properties and its specific applications in different fields. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in both research and industry.
Propriétés
Formule moléculaire |
C18H27N5O |
|---|---|
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
3-ethyl-2-[(1R)-1-[(3R)-3-methylpiperazin-1-yl]butyl]pyrido[4,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C18H27N5O/c1-4-6-16(22-10-9-20-13(3)12-22)17-21-15-7-8-19-11-14(15)18(24)23(17)5-2/h7-8,11,13,16,20H,4-6,9-10,12H2,1-3H3/t13-,16-/m1/s1 |
Clé InChI |
RFQYUCNHWNYTNR-CZUORRHYSA-N |
SMILES isomérique |
CCC[C@H](C1=NC2=C(C=NC=C2)C(=O)N1CC)N3CCN[C@@H](C3)C |
SMILES canonique |
CCCC(C1=NC2=C(C=NC=C2)C(=O)N1CC)N3CCNC(C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


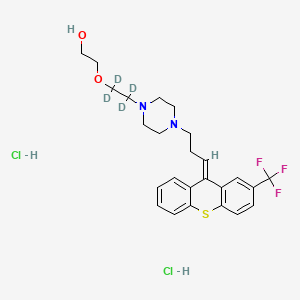

![sodium;5-hydroxy-4-[(2-hydroxyphenyl)methylideneamino]-7-sulfonaphthalene-2-sulfonate](/img/structure/B12429757.png)
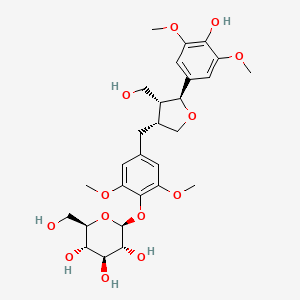
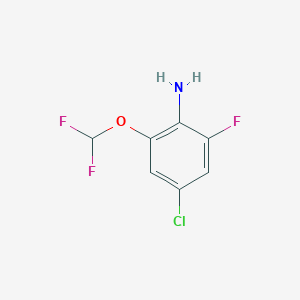

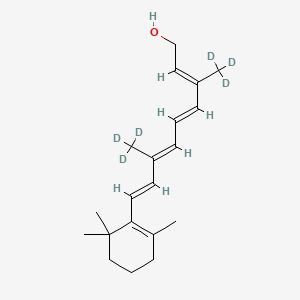
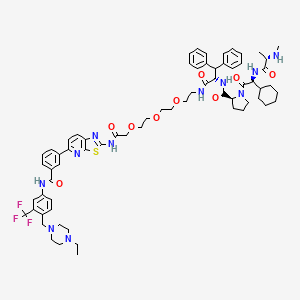
![5-[(1R,8aS)-1-hydroxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-yl]-3-methylpent-2-enoic acid](/img/structure/B12429803.png)
